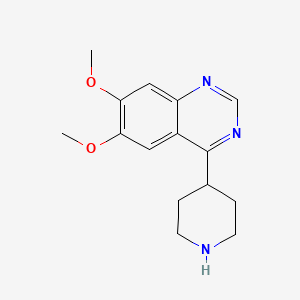










|
REACTION_CXSMILES
|
COC([C:5]1([C:18]2[C:27]3[C:22](=[CH:23][C:24]([O:30][CH3:31])=[C:25]([O:28][CH3:29])[CH:26]=3)[N:21]=[CH:20][N:19]=2)[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1)=O.CO.[OH-].[K+]>O.Cl>[CH3:29][O:28][C:25]1[CH:26]=[C:27]2[C:22](=[CH:23][C:24]=1[O:30][CH3:31])[N:21]=[CH:20][N:19]=[C:18]2[CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1 |f:2.3|
|


|
Name
|
4-(6,7-dimethoxy-quinazolin-4-yl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=NC=NC2=CC(=C(C=C12)OC)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at 100° C. for 10 min (Caution
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
Initial vigorous bubbling),
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 2.5 M NaOH (90 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (1×150 mL; 1×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)C1CCNCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.95 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |